Absolute Stereochemistry Defines Methyl alpha-L-Lyxopyranoside Against the D-Enantiomer
The most fundamental differentiator is absolute stereochemistry. Methyl α-L-lyxopyranoside (CAS 36793-06-3) has all four chiral centers (C-1, C-2, C-3, C-4) in the L-configuration, making it the enantiomer of methyl α-D-lyxopyranoside (CAS 18449-76-8) . This is a discrete, binary distinction; no intermediate exists.
| Evidence Dimension | Absolute Stereochemistry |
|---|---|
| Target Compound Data | L-Lyxo configuration at all 4 chiral centers (CAS 36793-06-3, (2R,3S,4R,5S)-2-methoxyoxane-3,4,5-triol) |
| Comparator Or Baseline | Methyl α-D-lyxopyranoside (CAS 18449-76-8, (2S,3S,4S,5R)-2-methoxyoxane-3,4,5-triol) |
| Quantified Difference | Enantiomer (4/4 stereocenters inverted) |
| Conditions | Vendor catalog comparison (BOC Sciences), CAS registry assignment. |
Why This Matters
Procurement of the incorrect enantiomer will result in a molecule with opposite optical rotation and entirely different interactions with other chiral entities, leading to experimental failure.
